5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 306320-93-4
VCID: VC14921022
InChI: InChI=1S/C15H10BrNO3/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15(17)20/h2-7,18H,1H3
SMILES:
Molecular Formula: C15H10BrNO3
Molecular Weight: 332.15 g/mol

5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 306320-93-4

Cat. No.: VC14921022

Molecular Formula: C15H10BrNO3

Molecular Weight: 332.15 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione - 306320-93-4

Specification

CAS No. 306320-93-4
Molecular Formula C15H10BrNO3
Molecular Weight 332.15 g/mol
IUPAC Name 5-bromo-2-(2-hydroxy-4-methylphenyl)isoindole-1,3-dione
Standard InChI InChI=1S/C15H10BrNO3/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15(17)20/h2-7,18H,1H3
Standard InChI Key ADEJOJVJBCTBBS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O

Introduction

5-Bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family. Its molecular formula is C15_{15}H12_{12}BrN2_2O3_3, indicating a structure that includes a bromine atom, a hydroxyl group, and a methyl-substituted phenyl group attached to the isoindole ring system. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties.

Key Structural Data:

  • Molecular Formula: C15_{15}H12_{12}BrN2_2O3_3

  • Molecular Weight: Approximately 284.1 g/mol

  • Functional Groups: Hydroxyl (-OH), Carbonyl (C=O), Bromine (Br), Methyl-substituted Phenyl Group

Synthesis Methods

The synthesis of 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 5-bromosalicylaldehyde and 4-phenylsemicarbazide in ethanol, followed by controlled temperature and stirring conditions to yield the desired product in crystalline form.

Synthesis Steps:

  • Reactant Preparation: Combine 5-bromosalicylaldehyde and 4-phenylsemicarbazide in ethanol.

  • Reaction Conditions: Stir at room temperature, then heat to 70°C for several hours.

  • Product Isolation: Filter and allow slow evaporation to obtain crystalline product.

Potential Applications

Research indicates that compounds similar to 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl group may enhance its interaction with biological targets, potentially leading to increased therapeutic efficacy.

Biological Activities:

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
5-BromoisoindoleC8_8H5_5BrNSimple isoindole structure without additional functional groups
5-Bromo-2-hydroxybenzaldehydeC7_7H5_5BrO2_2Contains a hydroxyl group and aldehyde functionality
5-Bromo-2-(4-methylphenyl)isoindoleC15_15H10_10BrNSubstituted isoindole with a phenyl group
5-Bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dioneC15_{15}H12_{12}BrN2_2O3_3Features a hydroxyl group and a methyl-substituted phenyl group

The presence of both the hydroxyl group and the methyl-substituted phenyl group distinguishes 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione from its analogs, potentially enhancing its biological activity and interaction capabilities compared to simpler derivatives.

Future Research Directions

Further studies using techniques such as molecular docking simulations are necessary to elucidate specific binding interactions and affinities with biological targets. Understanding the reactivity patterns and mechanisms of action of this compound is essential for its application in synthetic chemistry and drug development.

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